3-Fluoro-N-methoxy-N-methylbenzamide
CAS No.: 226260-01-1
Cat. No.: VC2384794
Molecular Formula: C9H10FNO2
Molecular Weight: 183.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 226260-01-1 |
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Molecular Formula | C9H10FNO2 |
Molecular Weight | 183.18 g/mol |
IUPAC Name | 3-fluoro-N-methoxy-N-methylbenzamide |
Standard InChI | InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |
Standard InChI Key | RQOXEMMAAVCMRU-UHFFFAOYSA-N |
SMILES | CN(C(=O)C1=CC(=CC=C1)F)OC |
Canonical SMILES | CN(C(=O)C1=CC(=CC=C1)F)OC |
Introduction
Chemical Identity and Structure
Basic Information
3-Fluoro-N-methoxy-N-methylbenzamide is characterized by its molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . The compound was officially registered with the Chemical Abstracts Service (CAS) registry under the number 226260-01-1 . According to database records, this compound was first created in registry systems on December 5, 2007, with the most recent modification recorded on April 5, 2025 .
Structural Characteristics
The compound features a benzene ring with a fluorine atom at the meta (3) position and a Weinreb amide group (N-methoxy-N-methyl amide) connected directly to the ring. This structural arrangement creates a molecule with specific electronic properties that influence its reactivity and utility in organic synthesis.
Structural Feature | Description |
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Core Structure | Benzene ring with meta-fluorine |
Functional Group | N-methoxy-N-methyl amide (Weinreb amide) |
IUPAC Name | 3-fluoro-N-methoxy-N-methylbenzamide |
InChI | InChI=1S/C9H10FNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |
SMILES | CN(C(=O)C1=CC(=CC=C1)F)OC |
Identifiers and Synonyms
The compound is known by several synonyms in chemical databases and literature, facilitating its identification across different research platforms :
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3-FLUORO-N-METHOXY-N-METHYLBENZAMIDE
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MFCD02684305
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SCHEMBL305837
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DTXSID90611785
Physical and Chemical Properties
Physical Characteristics
3-Fluoro-N-methoxy-N-methylbenzamide exhibits specific physical properties that determine its behavior in various chemical environments and applications. These properties are crucial for understanding its potential uses and handling requirements.
Property | Value | Source |
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Molecular Weight | 183.18 g/mol | |
Density | 1.179 g/cm³ | |
Boiling Point | 300.5°C at 760 mmHg | |
Flash Point | 135.5°C | |
Exact Mass | 183.07000 | |
Index of Refraction | 1.509 | |
Appearance | Not specified in sources | - |
Chemical Reactivity
As a Weinreb amide derivative, 3-Fluoro-N-methoxy-N-methylbenzamide possesses distinct chemical properties that make it valuable in organic synthesis. The N-methoxy-N-methyl amide functional group is known for forming a stable tetrahedral intermediate when reacting with nucleophiles, which prevents over-addition and makes it useful for controlled transformations.
The presence of the fluorine atom at the meta position affects the electron distribution within the aromatic ring, influencing the compound's reactivity patterns. This substitution pattern typically enhances the electrophilicity of the carbonyl carbon, potentially making it more reactive toward certain nucleophiles compared to non-fluorinated analogues.
Applications and Research Significance
Role in Organic Synthesis
3-Fluoro-N-methoxy-N-methylbenzamide serves as a versatile synthetic intermediate in organic chemistry. The Weinreb amide functionality allows for selective transformations in several key ways:
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Conversion to ketones: Reaction with organolithium or Grignard reagents yields ketones in a controlled manner
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Reduction to aldehydes: Using reducing agents like DIBAL-H
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Transformation to other amides or esters through nucleophilic substitution
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Use as an acylating agent in various organic transformations
The presence of the fluorine substituent adds further synthetic utility by:
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Providing a handle for metal-catalyzed cross-coupling reactions
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Influencing the reactivity of the aromatic ring toward electrophilic and nucleophilic substitutions
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Creating potential for directing effects in further functionalizations
Pharmaceutical Relevance
Fluorinated aromatic compounds have significant importance in medicinal chemistry and drug development. The fluorine substituent can enhance metabolic stability, influence lipophilicity, and alter binding interactions with biological targets.
Comparative Analysis with Related Compounds
Structural Analogues
To better understand the properties and potential applications of 3-Fluoro-N-methoxy-N-methylbenzamide, it is helpful to compare it with structurally related compounds.
Property Differences
The substitution of different halogens or halogen-containing groups on the benzene ring significantly affects the physical and chemical properties of these compounds:
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Electronegativity effects: Fluorine (3.98) is more electronegative than chlorine (3.16), creating different electronic effects on the aromatic ring
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Bond strength: C-F bonds (485 kJ/mol) are stronger than C-Cl bonds (327 kJ/mol), affecting stability and reactivity
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Size differences: The fluorine atom is smaller than chlorine or the trifluoromethyl group, influencing steric effects and molecular packing
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Lipophilicity: The trifluoromethyl derivative likely has higher lipophilicity than the fluorine or chlorine analogues
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